molecular formula C17H17NO6 B12011092 Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- CAS No. 54057-51-1

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)-

Cat. No.: B12011092
CAS No.: 54057-51-1
M. Wt: 331.32 g/mol
InChI Key: CSHJCFPMERZZTN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3,4,5-trimethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under specific conditions. One common method is the condensation reaction between 3,4,5-trimethoxybenzoic acid and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-(3,4,5-trimethoxybenzamido)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids, and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzoic acid, 4-(3,4,5-trimethoxybenzamido)- can be compared with other similar compounds, such as:

    3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the compound, known for its use in organic synthesis and as a reagent.

    4-Aminobenzoic acid: Another precursor, commonly used in the synthesis of various benzoic acid derivatives.

    Gallic acid trimethyl ether:

The uniqueness of benzoic acid, 4-(3,4,5-trimethoxybenzamido)- lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Properties

CAS No.

54057-51-1

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

4-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C17H17NO6/c1-22-13-8-11(9-14(23-2)15(13)24-3)16(19)18-12-6-4-10(5-7-12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

CSHJCFPMERZZTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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